Unveiling 2,3,2",3"-Tetrahydroochnaflavone: A Technical Guide to its Natural Sources, Isolation, and Pharmacological Potential
Unveiling 2,3,2",3"-Tetrahydroochnaflavone: A Technical Guide to its Natural Sources, Isolation, and Pharmacological Potential
Executive Summary
As a Senior Application Scientist in natural product drug discovery, I frequently encounter flavonoids, but biflavonoids linked via a diaryl ether bond represent a rare and highly valuable chemical space. 2,3,2",3"-Tetrahydroochnaflavone is a naturally occurring ether-linked biflavanone. Unlike the rigid C–C linked biflavones (e.g., amentoflavone), the C–O–C linkage in tetrahydroochnaflavone provides unique rotational degrees of freedom, allowing it to dynamically adapt to complex receptor pockets. This whitepaper provides an in-depth technical analysis of its natural botanical sources, a self-validating extraction protocol, and its emerging mechanistic roles in oncology and virology.
Chemical Architecture and Significance
The molecular architecture of 2,3,2",3"-Tetrahydroochnaflavone (C30H22O10) consists of two distinct flavanone moieties—naringenin and eriodictyol—fused via a diaryl ether linkage at the B-rings ()[1].
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Causality in Drug Design: The absence of the C2–C3 double bond in both monomeric units (defining them as flavanones rather than flavones) introduces chiral centers at C-2 and C-2", rendering the molecule non-planar. This non-planarity, combined with the flexible ether hinge, creates a dynamic pharmacophore capable of intercalating into deep enzymatic clefts, such as the catalytic dyad of viral proteases ()[2].
Primary Natural Sources and Quantitative Data
The compound is relatively rare in nature, restricted primarily to specific families such as Paracryphiaceae, Ochnaceae, and Selaginellaceae. Table 1 summarizes its primary botanical sources, while Table 2 outlines its physicochemical and pharmacological profile.
Table 1: Natural Sources and Botanical Distribution
| Plant Species | Family | Primary Origin | Plant Part | Key Co-Metabolites |
| Quintinia acutifolia | Paracryphiaceae | New Zealand | Leaves | 7,7''-di-O-methyl derivative[3] |
| Ochna beddomei | Ochnaceae | India | Leaves / Bark | 7'-O-methyl tetrahydroochnaflavone[4] |
| Ochna integerrima | Ochnaceae | Southeast Asia | Root / Bark | Ochnaflavone, Apigenin[5] |
| Selaginella doederleinii | Selaginellaceae | China | Whole Plant | Delicaflavone, Amentoflavone[6] |
Table 2: Physicochemical & Pharmacological Profile
| Parameter | Detail / Value |
| IUPAC Name | 2-[4-[5-(5,7-dihydroxy-4-oxochroman-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychroman-4-one |
| Molecular Formula | C |
| Molecular Weight | 542.49 g/mol |
| Primary Oncology Target | Akt/Bad Pathway (Downregulation of p-Akt)[6] |
| Primary Virology Target | SARS-CoV-2 Mpro (Predicted IC |
Self-Validating Isolation Protocol
Isolating complex biflavonoids requires exploiting molecular physics rather than just following a recipe. The following protocol is designed as a self-validating system , ensuring that each step provides empirical proof of success before proceeding.
Phase 1: Biomass Preparation & Maceration
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Methodology: Pulverized plant material (e.g., Ochna roots or Quintinia leaves) is subjected to cold maceration in 100% Methanol (MeOH) for 72 hours, repeated in triplicate.
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Causality: Cold maceration is strictly chosen over hot reflux. Elevated temperatures can induce thermal degradation of the ether linkage and promote the auto-oxidation of the eriodictyol moiety's catechol ring into a quinone[7].
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Validation Checkpoint: Gravimetric yield tracking. A successful primary extraction should yield a reddish-brown crude extract representing roughly 10–15% w/w of the starting dry biomass[7].
Phase 2: Polarity-Guided Liquid-Liquid Partitioning
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Methodology: The crude extract is suspended in distilled water and sequentially partitioned using Hexane, Chloroform (CHCl
3), and Ethyl Acetate (EtOAc). -
Causality: Hexane removes lipophilic waxes. Chloroform is the critical isolation step: its dielectric constant (~4.8) perfectly selectively solvates moderate-polarity aglycone biflavanones like 2,3,2",3"-Tetrahydroochnaflavone, leaving highly polar glycosides trapped in the aqueous layer[7].
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Validation Checkpoint: Thin-Layer Chromatography (TLC) of the CHCl
3fraction using a CHCl3:MeOH (15:1) mobile phase. Spraying with Gibbs reagent and heating to 110°C must reveal distinct dark blue/purple spots, confirming the presence of phenolic biflavanones[7].
Phase 3: Chromatographic Resolution & Structural Elucidation
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Methodology: The CHCl
3fraction is loaded onto a Silica Gel column and eluted with a gradient of CHCl3:MeOH. Active sub-fractions are purified via Preparative HPLC (Reverse Phase C18). -
Validation Checkpoint: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) must yield a pseudomolecular ion [M-H]⁻ at m/z 541.1. ^1^H-NMR must confirm the characteristic ABX spin system of the C-ring protons (C-2, C-3a, C-3b), proving the reduction of the flavone double bond[3].
Figure 1: Self-validating extraction and isolation workflow for tetrahydroochnaflavone.
Pharmacological Profiling & Mechanistic Pathways
Oncology: Apoptosis via Akt/Bad Pathway Modulation In throat carcinoma models, extracts rich in 2,3,2",3"-Tetrahydroochnaflavone (such as those derived from Selaginella doederleinii) have demonstrated potent anti-proliferative and anti-infiltrative effects ()[6].
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Mechanism: The compound actively downregulates the phosphorylation of Akt (p-Akt). Akt is a critical survival kinase that normally phosphorylates and inactivates the pro-apoptotic protein Bad. By inhibiting Akt, the compound reduces the levels of p-Bad. The resulting unphosphorylated Bad translocates to the mitochondrial membrane, triggering the intrinsic apoptotic cascade and halting tumor progression[6].
Virology: SARS-CoV-2 Mpro Inhibition Recent drug repurposing screens and Bioluminescence Resonance Energy Transfer (BRET) assays have identified 2,3,2",3"-Tetrahydroochnaflavone as a promising non-covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro) ()[2].
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Mechanism: The viral Mpro relies on a catalytic dyad (His41 and Cys145) to cleave polyproteins essential for viral replication. The biflavanone's diaryl ether linkage allows the two bulky flavanone subunits to hinge and anchor deeply into the cleft between domains I and II of the protease, sterically blocking the substrate-binding pocket and preventing viral replication[2].
Figure 2: Pharmacological mechanisms of tetrahydroochnaflavone in oncology and virology.
References
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Ariyasena, J., Baek, S. H., Perry, N. B., & Weavers, R. T. (2004). Ether-linked biflavonoids from Quintinia acutifolia. Journal of Natural Products, 67(4), 693-696. URL:[Link]
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Bafna, K., et al. (2022). Structure-Based Virtual Screening and Functional Validation of Potential Hit Molecules Targeting the SARS-CoV-2 Main Protease. International Journal of Molecular Sciences, 23(23), 14731. URL:[Link]
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Yao, L., et al. (2022). A Biflavonoid-Rich Extract from Selaginella doederleinii Hieron. against Throat Carcinoma via Akt/Bad and IKKβ/NF-κB/COX-2 Pathways. Molecules, 27(23), 8489. URL:[Link]
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Jayaprakasam, B., Damu, A. G., Gunasekar, D., Blond, A., & Bodo, B. (2000). 7'-O-Methyl tetrahydroochnaflavone, a new biflavanone from Ochna beddomei. Journal of Natural Products, 63(4), 507-508. URL:[Link]
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Gontijo, V. S., et al. (2017). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules, 26(19), 6088. URL:[Link]
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